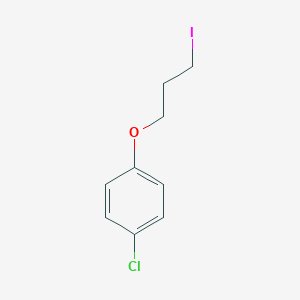

1-Chloro-4-(3-iodopropoxy)benzene

Descripción general

Descripción

1-Chloro-4-(3-iodopropoxy)benzene is an organic compound with the molecular formula C₉H₁₀ClIO It is characterized by the presence of a chloro group and an iodopropoxy group attached to a benzene ring

Métodos De Preparación

The synthesis of 1-Chloro-4-(3-iodopropoxy)benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 1-iodopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

1-chloro-4-hydroxybenzene+1-iodopropaneK2CO3,refluxthis compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-Chloro-4-(3-iodopropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and iodo groups can be substituted by nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide can yield 4-(3-iodopropoxy)phenol.

Oxidation: The compound can undergo oxidation reactions, particularly at the iodopropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the iodo group can be achieved using reducing agents like sodium borohydride, resulting in the formation of 1-chloro-4-(3-hydroxypropoxy)benzene.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Chloro-4-(3-iodopropoxy)benzene serves as a crucial intermediate in organic synthesis. Its structure allows for various nucleophilic substitution reactions, making it valuable for creating complex organic molecules.

Case Study: Synthesis of Pharmaceuticals

In pharmaceutical chemistry, this compound can be used to synthesize biologically active molecules. For instance, it may act as a precursor in the development of drugs targeting specific biological pathways due to its halogen substituents which can enhance reactivity and selectivity in reactions .

Radiopharmaceuticals

The iodine component in this compound makes it a candidate for radiolabeling applications. Radiolabeling involves attaching radioactive isotopes to molecules for use in diagnostic imaging or targeted therapies.

Application Example:

Research has suggested that compounds like this compound could be utilized in developing tracers for Positron Emission Tomography (PET) scans, which are critical for cancer diagnostics.

Bioconjugation

The iodopropoxy chain can serve as a linker to attach the molecule to biomolecules such as peptides or proteins. This bioconjugation technique is essential for creating targeted drug delivery systems or probes for biological imaging.

Practical Implications:

Bioconjugates formed with this compound can enhance the specificity and efficacy of therapeutic agents, allowing for more precise treatment options in oncology and other fields.

Material Science

The compound's aromatic core and reactive chlorine atom provide opportunities for developing novel materials. Chlorine's reactivity can facilitate the creation of polymers or functional surfaces with tailored properties.

Research Insights:

Studies have shown that halogenated aromatic compounds can be used to modify the surface characteristics of materials, improving their adhesion and chemical resistance .

Mecanismo De Acción

The mechanism of action of 1-Chloro-4-(3-iodopropoxy)benzene involves its interaction with various molecular targets. The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The benzene ring provides a stable framework for these reactions, while the propoxy group can undergo further functionalization.

Comparación Con Compuestos Similares

1-Chloro-4-(3-iodopropoxy)benzene can be compared with other halogenated benzene derivatives, such as:

1-Chloro-4-(3-bromopropoxy)benzene: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the varying electronegativity and size of the halogen atoms.

1-Chloro-4-(3-fluoropropoxy)benzene: Contains a fluorine atom, leading to different chemical properties and reactivity.

1-Chloro-4-(3-chloropropoxy)benzene: Has a chlorine atom in place of iodine, resulting in distinct reactivity patterns.

The uniqueness of this compound lies in the presence of both chloro and iodo groups, which confer specific reactivity and potential for diverse chemical transformations.

Actividad Biológica

1-Chloro-4-(3-iodopropoxy)benzene, with the CAS number 119795-57-2, is an organic compound that has garnered attention due to its potential biological activities. This compound features a chlorobenzene structure substituted with a propoxy group containing iodine, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

The molecular formula of this compound is , and it has a molecular weight of approximately 388.671 g/mol. The compound has a boiling point of 427.5ºC and a flash point of 212.4ºC, indicating its stability under standard conditions but also highlighting safety considerations due to its flammability .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClIO |

| Molecular Weight | 388.671 g/mol |

| Boiling Point | 427.5ºC |

| Flash Point | 212.4ºC |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and potential cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can disrupt microbial membranes, leading to cell lysis . The presence of iodine in the propoxy group may enhance these effects due to iodine's well-known antimicrobial properties.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of various halogenated compounds found that derivatives with iodine exhibited enhanced efficacy against Gram-positive bacteria compared to their non-halogenated counterparts. The mechanism was attributed to membrane disruption and interference with metabolic processes .

Cytotoxicity Studies

In addition to antimicrobial effects, the cytotoxicity of this compound has been assessed using various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain tumor cells, potentially making it a candidate for further investigation in cancer therapy.

Table: Cytotoxicity Data

The proposed mechanism of action for this compound involves interaction with cellular membranes and potential inhibition of key enzymatic pathways involved in cell proliferation. The chlorinated and iodinated moieties may facilitate binding to specific receptors or enzymes, altering their activity and leading to desired biological outcomes.

Safety Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. The material safety data sheet (MSDS) indicates that it is irritating to the eyes, skin, and respiratory system, and poses risks if inhaled or ingested . Proper handling procedures should be followed during experimentation.

Propiedades

IUPAC Name |

1-chloro-4-(3-iodopropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVWUBWHLIPSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCI)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383481 | |

| Record name | 1-chloro-4-(3-iodopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119795-57-2 | |

| Record name | 1-chloro-4-(3-iodopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.